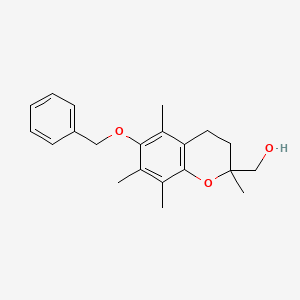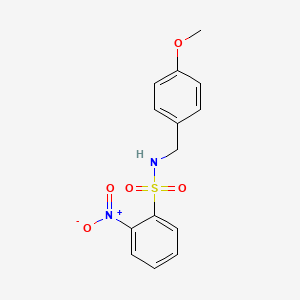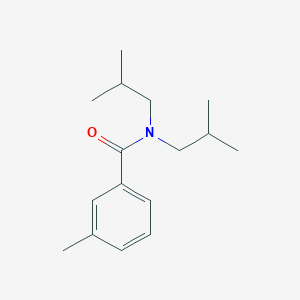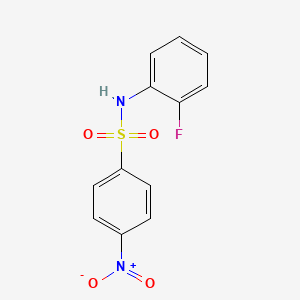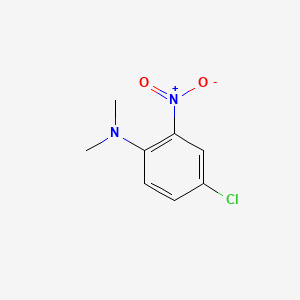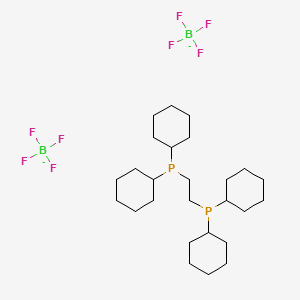
1,2-Bis(dicyclohexylphosphino)ethane bis(tetrafluoroborate)
Overview
Description
1,2-Bis(dicyclohexylphosphino)ethane bis(tetrafluoroborate): is a chemical compound widely used in coordination chemistry as a ligand. It is known for its bulky and highly basic diphosphine properties, making it an essential component in various catalytic processes .
Mechanism of Action
Target of Action
The primary target of 1,2-Bis(dicyclohexylphosphino)ethane bis(tetrafluoroborate) are transition metals, as it acts as a ligand in coordination chemistry . It forms complexes with these metals, providing coordination sites and stabilizing low oxidation state metals .
Mode of Action
This compound interacts with its targets (transition metals) by forming complexes. It is involved in Pd-catalyzed decarbonylative C-H coupling of azoles and aromatic esters, and Ni-catalyzed cross-coupling reaction of aryl fluorides and primary amines . These interactions result in changes to the metal’s oxidation state and its reactivity .
Biochemical Pathways
The compound affects various biochemical pathways. It plays a role in the decarbonylation of allylic esters and the synthesis of 1,3-dienes . It is also involved in cycloaddition reactions and carbonylation reactions .
Pharmacokinetics
It is known that the compound is a solid at room temperature and is soluble in nonpolar organic solvents . This suggests that it may have good bioavailability in nonpolar environments.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific reaction it is involved in. For example, in Pd-catalyzed decarbonylative C-H coupling of azoles and aromatic esters, the compound facilitates the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of 1,2-Bis(dicyclohexylphosphino)ethane bis(tetrafluoroborate) can be influenced by environmental factors. It is sensitive to air and should be stored under inert gas (nitrogen or Argon) at 2-8°C . The compound is also sensitive to heat and can combust when exposed to high temperatures .
Biochemical Analysis
Biochemical Properties
It is known to be used as a ligand for Pd-catalyzed decarbonylative C-H coupling of azoles and aromatic esters, and Ni-catalyzed cross-coupling reaction of aryl fluorides and primary amines . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Molecular Mechanism
It is known to participate in Pd-catalyzed decarbonylative C-H coupling of azoles and aromatic esters, and Ni-catalyzed cross-coupling reaction of aryl fluorides and primary amines . The details of its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not specified in the available literature.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Bis(dicyclohexylphosphino)ethane can be synthesized through the reaction of 2,2-dicyclohexyl-1,3-dioxocyclohexane with thionyl chloride, followed by a reaction with triphenylphosphine under basic conditions .
Industrial Production Methods: The industrial production of 1,2-Bis(dicyclohexylphosphino)ethane involves similar synthetic routes but on a larger scale, ensuring high purity and yield. The compound is typically stored under inert gas (nitrogen or argon) at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(dicyclohexylphosphino)ethane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: It participates in substitution reactions, particularly in the formation of metal complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Metal salts like palladium chloride and nickel chloride are commonly used in substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Metal-phosphine complexes.
Scientific Research Applications
1,2-Bis(dicyclohexylphosphino)ethane is extensively used in scientific research, including:
Comparison with Similar Compounds
- 1,3-Bis(dicyclohexylphosphino)propane
- 1,4-Bis(dicyclohexylphosphino)butane
- 1,2-Bis(diphenylphosphino)ethane
Comparison: 1,2-Bis(dicyclohexylphosphino)ethane is unique due to its bulky and highly basic nature, which provides steric hindrance and enhances the stability of metal complexes. Compared to similar compounds, it offers better performance in specific catalytic reactions, such as the decarbonylative C-H coupling and cross-coupling reactions .
Properties
IUPAC Name |
dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane;ditetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48P2.2BF4/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;2*2-1(3,4)5/h23-26H,1-22H2;;/q;2*-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBMUOAMAMSRBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CCC(CC1)P(CCP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48B2F8P2-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



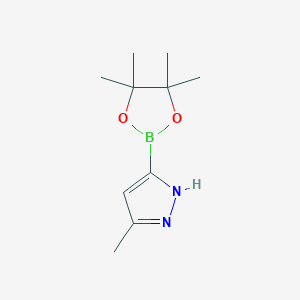
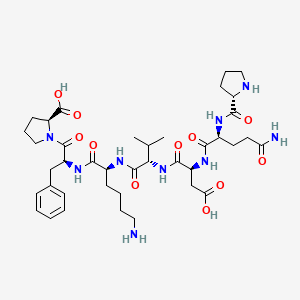
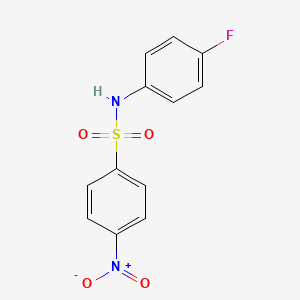
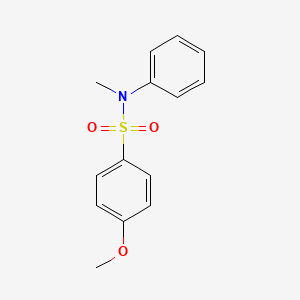
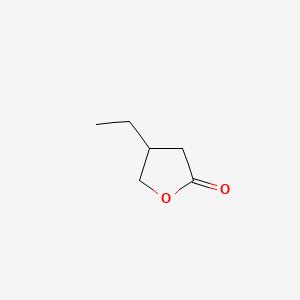
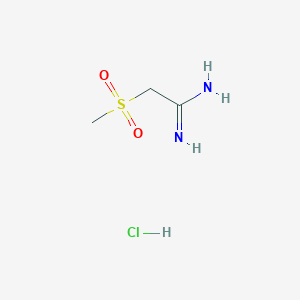
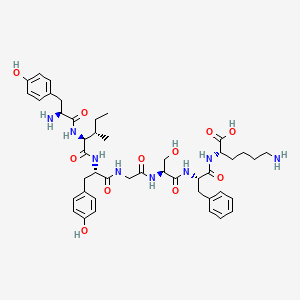
![[(3S,3aR,6S,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B3342304.png)
